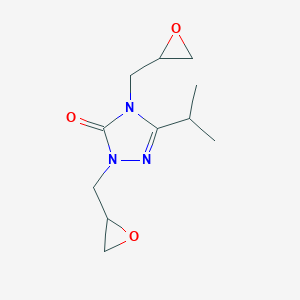

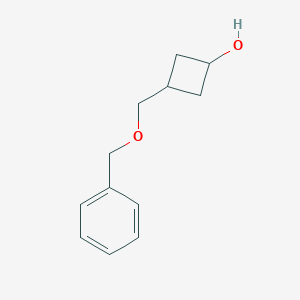

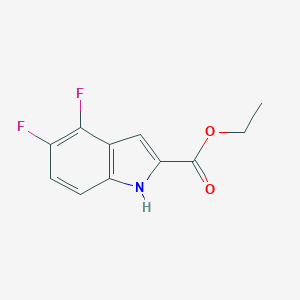

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Overview

Description

Synthesis Analysis

The synthesis of oxazolidin-2-ones typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. Specific pathways for synthesizing compounds similar to (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one have been demonstrated, where the starting materials undergo cyclization and rearrangement in the presence of catalysts such as Sn(OTf)2 to yield the desired oxazolidinone derivatives with high stereocontrol (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones features a five-membered ring containing nitrogen and oxygen atoms. This structure imparts significant chiral properties to the compound, making it a valuable tool in asymmetric synthesis. X-ray crystallography has been employed to determine the structure of related compounds, revealing detailed insights into their molecular configuration (Abell, Taylor, & Oldham, 1996).

Chemical Reactions and Properties

Oxazolidin-2-ones participate in a variety of chemical reactions, serving as intermediates in the synthesis of amino acids, peptides, and other organic compounds. Their reactivity is often influenced by the substituents on the oxazolidinone ring, which can dictate the outcome of nucleophilic and electrophilic attacks. For instance, the alkylation reactions involving amino acid-derived oxazolidinones have been explored for the synthesis of complex molecules with high diastereoselectivity (Alonso et al., 2009).

Physical Properties Analysis

The physical properties of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, such as melting point, solubility, and optical rotation, are crucial for its handling and application in synthetic protocols. These properties can vary significantly depending on the specific substituents present in the molecule. Studies on related oxazolidinones have provided valuable data on their behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

The chemical properties of oxazolidin-2-ones, including acidity, basicity, and reactivity towards various reagents, are essential for their utility in organic synthesis. The presence of the oxazolidinone ring affects the electron distribution within the molecule, influencing its reactivity patterns. Research into the kinetic resolution of oxazolidin-2-ones has shed light on their enantioselective reactions, offering pathways to synthesize enantiomerically pure compounds (Singh et al., 2013).

Scientific Research Applications

Protective Groups for Amino Alcohols and Chiral Auxiliaries : Oxazolidin-2-ones, such as "(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one," are widely used as protective groups for 1,2-amino alcohols. They are also employed as chiral auxiliaries, which are important in the synthesis of optically active compounds (Nogueira et al., 2015).

Synthesis of Pharmaceutical Intermediates : This compound is used in the synthesis of pharmaceutical intermediates. For instance, it plays a role in the enzymatic synthesis of S-diastereomers, which are intermediates for cholesterol absorption inhibitors like ezetimibe (Singh et al., 2013).

Foldamer Synthesis : The synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, to which "(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one" is related, has been explored. These oligomers are studied for their potential to fold into ordered structures, which can have applications in designing novel biomolecules (Lucarini & Tomasini, 2001).

Antileukemic Drug Synthesis : Oxazolidin-2-ones have been studied for their potential in antileukemic drug synthesis. Certain analogs have shown promising activities against human leukemia cells, indicating their potential in cancer treatment research (Singh et al., 2011).

Safety and Hazards

properties

IUPAC Name |

(4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUTVRHBEQTSJS-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374808 | |

| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | |

CAS RN |

163810-26-2 | |

| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)

![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)

![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)